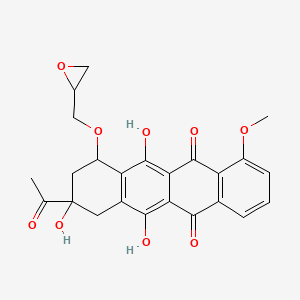![molecular formula C15H11N3O3 B14338064 4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid CAS No. 110208-23-6](/img/structure/B14338064.png)
4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid is a compound that features a benzimidazole moiety, which is a significant heterocyclic structure in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further reactions to introduce the benzoic acid moiety . Common synthetic methods include:
Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid to form benzimidazole, which is then further reacted with benzoic acid derivatives.
Use of Trimethyl Orthoformate: This reagent can be used as an alternative to formic acid in the condensation reaction.
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-[(1H-Benzimidazol-2-yl)thio]benzoic acid: A similar compound with a sulfur atom in place of the carbamoyl group.
4-[(1H-Benzimidazol-2-yl)carbamoyl]benzoic acid: A positional isomer with the benzimidazole moiety at a different position.
Uniqueness: 4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid is unique due to its specific structure, which allows it to interact with different molecular targets compared to its analogs. This can result in distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
110208-23-6 |
|---|---|
Formule moléculaire |
C15H11N3O3 |
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
4-(3H-benzimidazol-5-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C15H11N3O3/c19-14(9-1-3-10(4-2-9)15(20)21)18-11-5-6-12-13(7-11)17-8-16-12/h1-8H,(H,16,17)(H,18,19)(H,20,21) |
Clé InChI |
KUNOPSZOAOGZIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CN3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


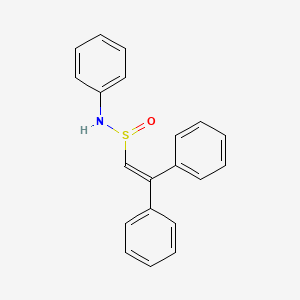
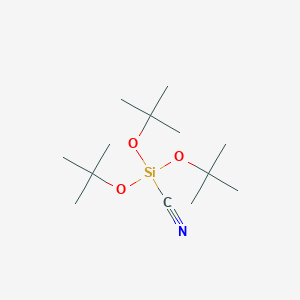
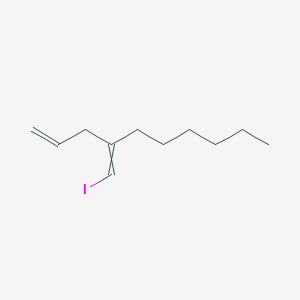

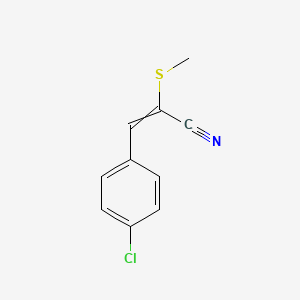
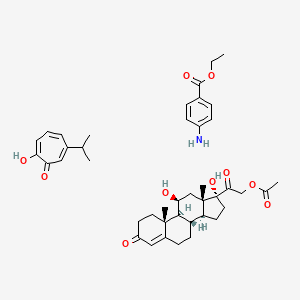
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
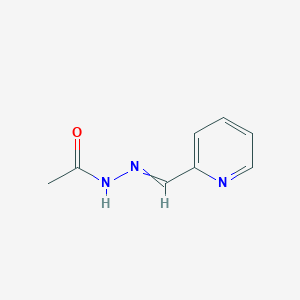
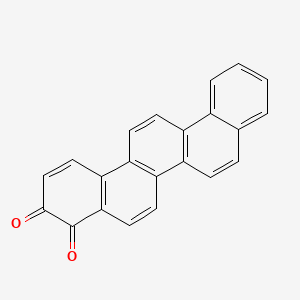
![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)

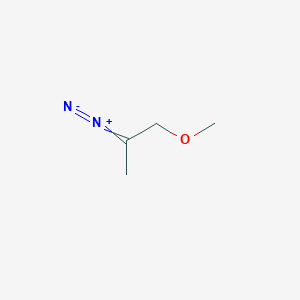
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
